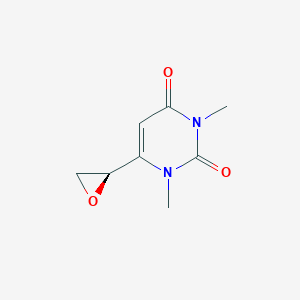
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione, also known as (-)-Carbocyclic 3-deazaadenosine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclic nucleoside analog that has shown promising results in the treatment of various diseases, including viral infections, cancer, and neurological disorders.
Applications De Recherche Scientifique
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has shown antiviral activity against various viruses, including HIV, hepatitis B, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione is not fully understood. However, it is believed to act as a nucleoside analog by inhibiting DNA and RNA synthesis. It may also interfere with viral replication by inhibiting reverse transcriptase and other viral enzymes. Additionally, it may modulate cellular signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, it can reduce inflammation and oxidative stress, which are implicated in the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione in lab experiments include its potent antiviral, anticancer, and neuroprotective activities. It is also relatively easy to synthesize and has low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in biological fluids, which can affect its efficacy.
Orientations Futures
Future research on (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione should focus on improving its pharmacokinetic properties, such as solubility, stability, and bioavailability. It should also investigate its potential as a combination therapy with other drugs for the treatment of viral infections, cancer, and neurodegenerative diseases. Additionally, it should explore its mechanism of action in more detail to identify new targets for drug development. Finally, it should investigate its toxicity and safety profile in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione involves the reaction of 3,4-dihydro-2H-pyran with 3-methyluracil in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using chromatography. The final product is obtained by hydrogenation of the double bond in the pyran ring.
Propriétés
Numéro CAS |
131699-67-7 |
|---|---|
Nom du produit |
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione |
Formule moléculaire |
C6H5C(O)C6H3(OC2H5)2 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1,3-dimethyl-6-[(2S)-oxiran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-9-5(6-4-13-6)3-7(11)10(2)8(9)12/h3,6H,4H2,1-2H3/t6-/m1/s1 |
Clé InChI |
KIJLLYVGTQXTKZ-ZCFIWIBFSA-N |
SMILES isomérique |
CN1C(=CC(=O)N(C1=O)C)[C@H]2CO2 |
SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
SMILES canonique |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
Synonymes |
(+)-(S)-1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-DOPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






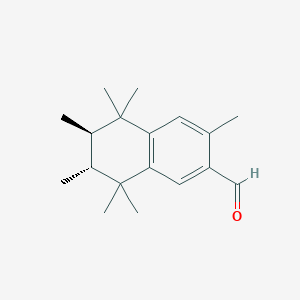

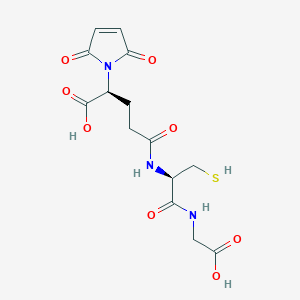
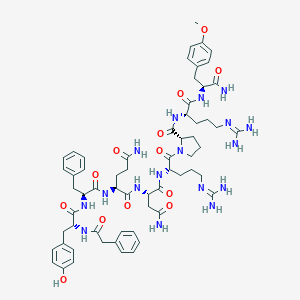
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

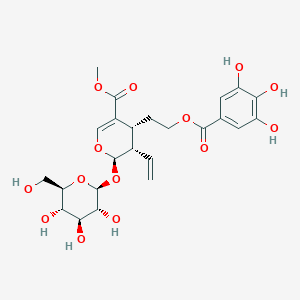
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
